3-(Pentafluorothio)cinnamic acid
Overview
Description
3-(Pentafluorothio)cinnamic acid is a chemical compound with the molecular formula C9H7F5O2S . It is also known as 3-pentafluorosulfur cinnamic acid, 2e-3-3-pentafluoro-??-sulfanyl phenyl prop-2-enoic acid, and 3-pentafluorothio cinnamic acid .
Molecular Structure Analysis
The molecular structure of 3-(Pentafluorothio)cinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The compound also contains a pentafluorothio group attached to the benzene ring .Physical And Chemical Properties Analysis
3-(Pentafluorothio)cinnamic acid has a molecular weight of 274.21 g/mol . Phenolic compounds like cinnamic acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including 3-(Pentafluorothio)cinnamic acid, have garnered attention in medicinal research due to their potential as antitumor agents. The chemical structure of cinnamic acids allows for various reactions, making them versatile in synthesizing compounds with anticancer properties. Over the past two decades, there has been significant interest in cinnamoyl derivatives for their antitumor efficacy, highlighting the underutilized potential of these compounds in cancer intervention (De, Baltas, & Bedos-Belval, 2011). Furthermore, studies indicate that cinnamic acid can induce cytostasis and reverse malignant properties in various human tumor cells, making it a potential candidate for cancer intervention (Liu et al., 1995).
Antimicrobial Activity
Cinnamic acid and its derivatives, including 3-(Pentafluorothio)cinnamic acid, have been recognized for their antimicrobial properties. Historically used in natural preparations like cinnamon, storax, and propolis for treating infections, cinnamic acids inhibit the growth of various bacterial and fungal species. Notably, certain cinnamic derivatives have shown potent antitubercular activity, which may be valuable for treating tuberculosis (Guzman, 2014).
Antioxidant Properties
Cinnamic acid is known for its antioxidant activity, being utilized in industries like flavoring and perfumery. Studies have shown that derivatization reactions, like esterification, can enhance the antioxidant activity of cinnamic acid. This suggests potential applications in protecting against oxidative stress-related damages (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Interaction with Human Serum Albumin
The interaction of cinnamic acid derivatives with human serum albumin (HSA) has been studied, revealing insights into the potential therapeutic applications of these compounds. The binding of cinnamic acid and its hydroxyl derivatives with HSA causes conformational changes in the protein, affecting its function and interaction with other molecules (Min et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHXZKXHIDSTE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorothio)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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